molecular formula C21H24N2O5 B2562274 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-76-9

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2562274
CAS No.: 941918-76-9
M. Wt: 384.432
InChI Key: VBSFSKFXVIRVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-76-9) is a benzamide derivative supplied for research and development purposes . This compound has a molecular formula of C21H24N2O5 and a molecular weight of 384.43 g/mol . Its structure is characterized by a benzamide core with 2,6-dimethoxy substitutions and an aniline moiety featuring a 3-methoxy group and a 1-(2-oxopiperidinyl) group, which introduces a lactam ring system . Lactam-containing compounds, such as this one, are of significant interest in medicinal chemistry and have been investigated for their potential to interact with various biological targets, including enzymes and receptors . Research into similar structural analogs indicates potential pharmacological activities, which may include enzyme inhibition or receptor modulation, making this chemical a valuable scaffold for biochemical screening and lead optimization studies . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-7-6-8-17(27-2)20(16)21(25)22-14-10-11-15(18(13-14)28-3)23-12-5-4-9-19(23)24/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSFSKFXVIRVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction. Similar compounds have shown efficacy against various cancer cell lines, prompting further investigation into structure–activity relationships (SAR) to enhance biological efficacy.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance the compound's ability to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Antiviral Activity : Structural analogs have demonstrated antiviral properties against various pathogens, indicating that this benzamide derivative could exhibit similar effects.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics or enhanced therapeutic effects, making it valuable in drug development.

Receptor Modulation

Due to its structural characteristics, the compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways. This interaction could be beneficial for developing treatments for neurological disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntiviralPotential activity against viral infections

Case Studies

Several studies have explored the biological activity of related compounds that provide insights into the potential effects of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide:

  • Antiviral Mechanisms : Research on N-substituted benzamides has highlighted their ability to inhibit viral replication mechanisms through binding to viral capsids, suggesting that similar mechanisms may apply to this compound.
  • Anticancer Research : Investigations into related benzamide derivatives revealed anticancer properties with varying potency against different cancer cell lines. Studies emphasized the importance of specific substituents in enhancing biological efficacy.
  • Inflammation Studies : The anti-inflammatory potential was demonstrated through experiments showing reduced levels of pro-inflammatory cytokines when treated with structurally similar compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-oxopiperidin group in the target compound distinguishes it from pesticidal benzamides like mepronil (methyl/isopropoxy) or etobenzanid (chloro/ethoxymethoxy). Methoxy groups in the target compound increase lipophilicity compared to polar groups (e.g., hydroxy in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which may enhance blood-brain barrier penetration .

Synthetic Pathways :

  • The target compound likely requires multi-step synthesis, including coupling of a 2,6-dimethoxybenzoyl chloride with a pre-functionalized phenylamine bearing the 2-oxopiperidin group. This contrasts with simpler benzamides (e.g., mepronil), which are synthesized via direct acylation of substituted anilines .

Agrochemical vs. Pharmaceutical Potential: Pesticidal benzamides (e.g., etobenzanid, diflufenican) prioritize halogenation and ether linkages for environmental stability and target specificity . In contrast, the target compound’s 2-oxopiperidin group aligns with motifs seen in kinase inhibitors (e.g., imatinib analogs) or neuroactive agents .

Research Findings and Implications

  • Structural Analysis : X-ray crystallography (commonly analyzed via SHELX software ) would confirm the conformational rigidity imparted by the 2-oxopiperidin ring, a feature critical for receptor binding.
  • Comparative Bioactivity : While pesticidal benzamides exhibit herbicidal/fungicidal activity through disruption of mitochondrial respiration , the target compound’s cyclic amide could modulate enzyme activity (e.g., proteases or kinases) in drug discovery.

Biological Activity

2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound notable for its complex structure, which includes methoxy groups and a piperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding, which may lead to therapeutic applications such as anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, with a molecular weight of approximately 372.43 g/mol. The presence of two methoxy groups and a piperidine ring contributes to its unique chemical properties, influencing its reactivity and biological interactions.

Property Value
Molecular FormulaC21H24N2O5C_{21}H_{24}N_{2}O_{5}
Molecular Weight372.43 g/mol
Key Functional GroupsMethoxy, Piperidine

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through the inhibition of various enzymes. For instance, studies have shown that it can inhibit chitin synthesis in insects, which is critical for their growth and development. The quantitative structure–activity relationship (QSAR) analysis has demonstrated that the hydrophobicity and electronic effects of substituents at the phenyl moiety are crucial for enhancing larvicidal activity against pests like Chilo suppressalis .

Receptor Binding

Molecular docking studies have suggested that this compound may interact with specific biological receptors, leading to modulation of various signaling pathways. These interactions could potentially result in therapeutic effects such as anti-inflammatory or anticancer properties. The precise mechanisms of action remain an active area of research, with ongoing studies aimed at elucidating the binding affinities and biological outcomes associated with these interactions .

Case Studies

Several case studies have explored the biological effects of similar compounds with structural features akin to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step sequence involving:

  • Step 1 : Coupling of 2,6-dimethoxybenzoic acid with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yield optimization (~60–75%) requires strict control of stoichiometry (1:1.1 molar ratio of acid to amine) and reaction temperature (0–5°C during activation) .
    • Key Challenge : Competing side reactions (e.g., over-activation of the carboxyl group) may reduce yield. Monitoring via TLC (Rf ~0.4 in 1:1 hexane/EtOH) is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6, 200 MHz) should show distinct methoxy peaks (δ 3.70–3.90 ppm) and piperidinone protons (δ 2.50–3.20 ppm). Overlapping aromatic signals require 2D NMR (COSY, HSQC) for resolution .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS (ESI+) confirms molecular ion [M+H]+ at m/z 455.2 (calculated) and purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC50 determination via dose-response curves). Structural similarity to benzamide-based kinase inhibitors suggests potential activity .
  • Cellular Toxicity : MTT assay in HEK293 or HeLa cells (24–48 hr exposure, 1–100 µM range). Compare with control compounds (e.g., staurosporine) to assess selectivity .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data on the piperidinone ring conformation be resolved?

  • Methodology :

  • Dynamic NMR Analysis : Variable-temperature ¹H NMR (25–60°C) detects ring puckering equilibria. For example, splitting of axial/equatorial proton signals at higher temperatures indicates conformational flexibility .
  • Computational Modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) predict stable conformers. Compare with crystallographic data (if available) to validate energy minima .
    • Contradiction : Solution-state NMR may suggest flexibility, while X-ray structures (if rigid) could reflect packing forces. Cross-validation via molecular dynamics simulations (MD) is advised .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodology :

  • Co-Solvent Systems : Test DMSO/PEG400/saline mixtures (e.g., 10:40:50 v/v) to enhance aqueous solubility. Measure logP (HPLC retention time vs. standards) to balance hydrophilicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or benzamide positions. Evaluate hydrolysis kinetics (pH 7.4 buffer, 37°C) and bioactivity retention .

Q. How can AI-driven molecular docking improve target identification for this compound?

  • Methodology :

  • Virtual Screening : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase or GPCR libraries (PDB structures). Prioritize targets with docking scores ≤−7.0 kcal/mol and favorable binding poses (e.g., hydrogen bonds with catalytic lysine) .
  • Validation : Compare predictions with experimental kinome-wide profiling (e.g., Eurofins KinaseProfiler). Discrepancies may arise from force field limitations or solvation effects .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Methodology :

  • PXRD : Compare experimental diffraction patterns with simulated data (Mercury software) to identify polymorphs (e.g., Form I vs. II). Key peaks at 2θ ≈ 12.5°, 18.3° indicate distinct packing .
  • DSC/TGA : Monitor endothermic events (melting points: 180–182°C vs. 190–192°C) and decomposition profiles to assess thermal stability differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability. Low exposure (AUC < 500 ng·hr/mL) may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF. Reactive metabolites (e.g., hydroxylated derivatives) could deactivate the parent molecule .

Theoretical Framework Integration

Q. How does the “lock-and-key” model inform SAR studies for this benzamide derivative?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy → ethoxy, piperidinone → morpholinone) and correlate changes with bioactivity. The model predicts that bulkier groups at the 4-position reduce kinase binding due to steric clashes .
  • Validation : Co-crystallization with target enzymes (e.g., PI3Kγ) confirms predicted binding modes. Mismatches suggest induced-fit mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.